2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021258-41-2
VCID: VC11951917
InChI: InChI=1S/C23H18F2N4O2S/c24-14-6-9-17(25)18(10-14)27-19(30)12-32-23-28-20-16(13-4-2-1-3-5-13)11-26-21(20)22(31)29(23)15-7-8-15/h1-6,9-11,15,26H,7-8,12H2,(H,27,30)
SMILES: C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F
Molecular Formula: C23H18F2N4O2S
Molecular Weight: 452.5 g/mol

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide

CAS No.: 1021258-41-2

Cat. No.: VC11951917

Molecular Formula: C23H18F2N4O2S

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide - 1021258-41-2

Specification

CAS No. 1021258-41-2
Molecular Formula C23H18F2N4O2S
Molecular Weight 452.5 g/mol
IUPAC Name 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide
Standard InChI InChI=1S/C23H18F2N4O2S/c24-14-6-9-17(25)18(10-14)27-19(30)12-32-23-28-20-16(13-4-2-1-3-5-13)11-26-21(20)22(31)29(23)15-7-8-15/h1-6,9-11,15,26H,7-8,12H2,(H,27,30)
Standard InChI Key HGFCKCIQRKQCGC-UHFFFAOYSA-N
SMILES C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F
Canonical SMILES C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Physicochemical Properties

The compound’s molecular formula is C23H18F2N4O2SC_{23}H_{18}F_{2}N_{4}O_{2}S, with a molecular weight of 452.5 g/mol. Its IUPAC name, 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide, reflects its intricate architecture. Key structural features include:

  • A pyrrolo[3,2-d]pyrimidine core fused with a phenyl group at position 7.

  • A cyclopropyl substituent at position 3 of the heterocyclic ring.

  • A sulfanyl-acetamide linkage connecting the pyrrolopyrimidine system to a 2,5-difluorophenyl group.

The presence of fluorine atoms enhances metabolic stability and bioavailability, while the cyclopropyl group may influence conformational rigidity.

PropertyValueSource
CAS Number1021258-41-2
Molecular FormulaC23H18F2N4O2SC_{23}H_{18}F_{2}N_{4}O_{2}S
Molecular Weight452.5 g/mol
SMILESC1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step assembly involving:

  • Pyrrolopyrimidine Core Formation: Cyclocondensation of appropriately substituted pyrimidine precursors with cyclopropylamine derivatives.

  • Sulfanyl-Acetamide Linkage: Thiolation at position 2 of the pyrrolopyrimidine followed by coupling with 2,5-difluorophenyl acetamide via a nucleophilic acyl substitution.

  • Purification: Chromatographic techniques to isolate the final product, given the compound’s moderate polarity.

Challenges include regioselective functionalization of the pyrrolopyrimidine system and managing the reactivity of the cyclopropyl group under reaction conditions.

Comparative Analysis with Related Compounds

The orphan drug list highlights pyrrolopyrimidine-based therapies in development for hematologic malignancies . For example, the CLL/SLL treatment candidate (2-chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone shares this compound’s core but differs in substituents, underscoring the scaffold’s versatility .

Compound ClassTarget IndicationKey Structural Differences
Query CompoundPreclinical (Potential CLL)2,5-Difluorophenyl, cyclopropyl
Orphan Drug Candidate CLL/SLL (Phase II)Methanone linker, pyran substituent

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via kinase profiling assays and crystallography.

  • ADMET Profiling: Assess bioavailability, CNS penetration, and hERG inhibition risks.

  • Analog Optimization: Explore substitutions at the cyclopropyl and fluorophenyl positions to enhance potency and reduce toxicity.

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